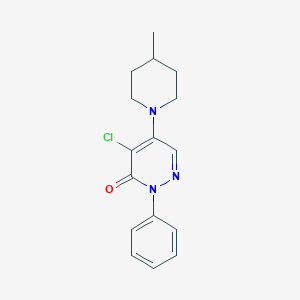
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as CEEDBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CEEDBS has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide is based on its ability to bind to sulfonamide-binding proteins, also known as carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide binds to the active site of carbonic anhydrases and inhibits their activity, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This mechanism of action has been exploited in the development of drugs targeting carbonic anhydrases for the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide depend on the specific carbonic anhydrase isoform that it inhibits. Carbonic anhydrases are expressed in various tissues and organs, including the eye, brain, kidney, and liver. Inhibition of carbonic anhydrases in the eye leads to a decrease in the production of aqueous humor, which can be used to treat glaucoma. Inhibition of carbonic anhydrases in the brain leads to an increase in the concentration of carbon dioxide, which can be used to treat epilepsy. Inhibition of carbonic anhydrases in cancer cells leads to a decrease in the pH of the tumor microenvironment, which can be used to enhance the efficacy of chemotherapy.
实验室实验的优点和局限性
The advantages of using 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and well-established mechanism of action. The limitations of using 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments include its limited selectivity for specific carbonic anhydrase isoforms and its potential toxicity at high concentrations.
未来方向
For the use of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research include the development of novel sulfonamide derivatives with improved selectivity and potency for specific carbonic anhydrase isoforms, the identification of new carbonic anhydrase isoforms that can be targeted by 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide and its derivatives, and the exploration of new therapeutic applications for 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide and its derivatives, such as the treatment of metabolic disorders and infectious diseases.
合成方法
The synthesis of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as sodium carbonate. The reaction occurs at room temperature and produces 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used in various scientific research fields due to its unique chemical properties. In medicinal chemistry, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a starting material for the synthesis of novel sulfonamide derivatives with potential antibacterial, antifungal, and anticancer activities. In biochemistry, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a tool to study the structure and function of sulfonamide-binding proteins. In pharmacology, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a reference compound for the development of new drugs targeting sulfonamide-binding proteins.
属性
产品名称 |
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide |
|---|---|
分子式 |
C12H18ClNO3S |
分子量 |
291.79 g/mol |
IUPAC 名称 |
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI 键 |
ZUKVCLLUTPOLGC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)





![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)

